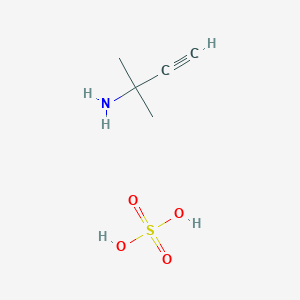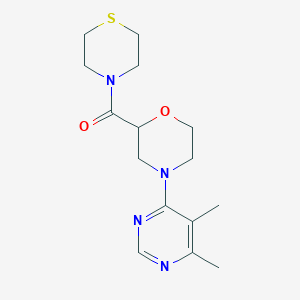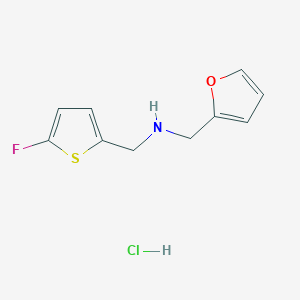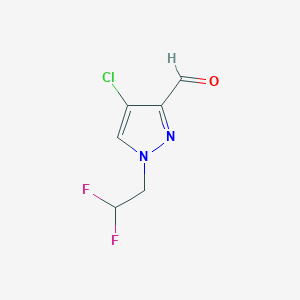![molecular formula C14H18BrN7 B12221036 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12221036.png)
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound features a complex structure with a bromopyrimidine moiety, a piperazine ring, and a dimethylpyridazine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyrimidine derivative. Finally, the dimethylpyridazine group is introduced through a series of reactions involving methylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The process may also involve purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the dimethylpyridazine group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the dimethylpyridazine group.
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar structure with an ethanol group instead of the dimethylpyridazine group.
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Contains a pyrimidine-dione moiety instead of the dimethylpyridazine group.
Uniqueness
The uniqueness of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyridazine group, in particular, may enhance its stability, solubility, and pharmacokinetic profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18BrN7 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C14H18BrN7/c1-20(2)12-3-4-13(19-18-12)21-5-7-22(8-6-21)14-16-9-11(15)10-17-14/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
GEEPVPVOPKSFMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B12220956.png)
![3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12220959.png)

![6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12220987.png)
![4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12220992.png)

![5-Chloro-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221003.png)
![2-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12221005.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221009.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221010.png)
![5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221016.png)



